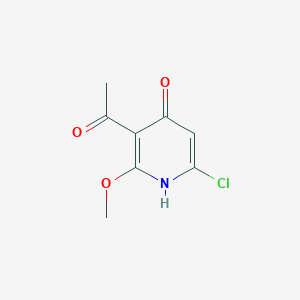![molecular formula C20H31N3O2S B2922991 6-Tert-butyl-2-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]pyridazin-3-one CAS No. 2379995-65-8](/img/structure/B2922991.png)
6-Tert-butyl-2-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-2-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]pyridazin-3-one is a pyridazinone derivative that has shown promising results in scientific research. This compound has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of 6-Tert-butyl-2-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]pyridazin-3-one is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
Studies have shown that 6-Tert-butyl-2-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]pyridazin-3-one can have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Tert-butyl-2-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]pyridazin-3-one in lab experiments is its ability to inhibit the activity of certain enzymes. This can be useful in studying the role of these enzymes in various biological processes. Additionally, its ability to induce apoptosis in cancer cells can be useful in studying the mechanisms of cancer cell death. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 6-Tert-butyl-2-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]pyridazin-3-one. One direction is to further study its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells and investigating its mechanism of action in more detail. Another direction is to study its potential as an anti-inflammatory agent. This could involve studying its effects on different cytokines and investigating its mechanism of action in more detail. Additionally, further research could be done on its potential use as a drug delivery agent. This could involve studying its solubility in different solvents and investigating its ability to target specific cells or tissues.
Méthodes De Synthèse
The synthesis of 6-Tert-butyl-2-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]pyridazin-3-one involves the reaction of 2-cyclopentylthioacetic acid with tert-butyl acetoacetate in the presence of sodium hydride. The resulting product is then reacted with piperidine-4-carboxaldehyde to yield the desired compound. This method has been successfully used to produce the compound in high yields and purity.
Applications De Recherche Scientifique
6-Tert-butyl-2-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]pyridazin-3-one has been studied for its potential use in various scientific fields. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent. Studies have shown that it can inhibit the growth of certain cancer cells and induce apoptosis. Additionally, it has been studied for its potential use as an anti-inflammatory agent. In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes. It has also been studied for its potential use in treating neurodegenerative diseases. In pharmacology, this compound has been studied for its potential use as a drug delivery agent.
Propriétés
IUPAC Name |
6-tert-butyl-2-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S/c1-20(2,3)17-8-9-18(24)23(21-17)15-10-12-22(13-11-15)19(25)14-26-16-6-4-5-7-16/h8-9,15-16H,4-7,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWXUVPIGWLZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-{1-[2-(cyclopentylsulfanyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

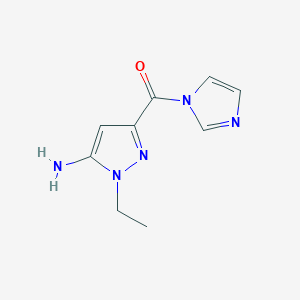
![4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2922911.png)
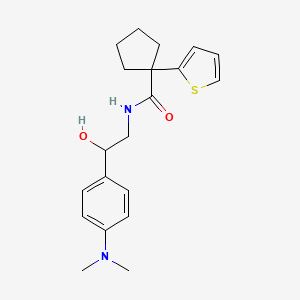

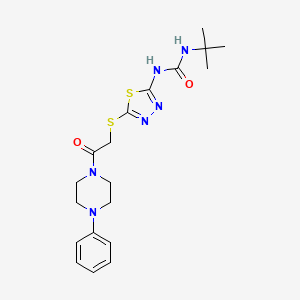
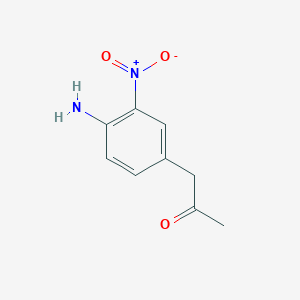
![3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2922921.png)
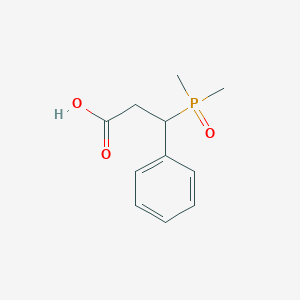
![N~2~-(3-chlorobenzyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B2922923.png)

![2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one](/img/structure/B2922927.png)
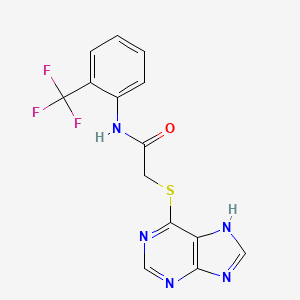
![2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2922930.png)
